molecular formula C11H18FNO4 B8184560 (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Katalognummer: B8184560
Molekulargewicht: 247.26 g/mol
InChI-Schlüssel: VMVJWQZJKYIFJE-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen position and a carboxylic acid moiety at the 3-position of the piperidine ring. The fluorine atom at the 5-position introduces electronegativity, which may enhance interactions with target proteins or reduce susceptibility to oxidative metabolism.

Its synthesis likely involves Boc-protection of a piperidine precursor, followed by fluorination and carboxylation steps, as inferred from analogous routes described in patent literature .

Eigenschaften

IUPAC Name

(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVJWQZJKYIFJE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stereoselective Synthesis via Chiral Resolution

A common approach involves synthesizing racemic mixtures followed by chiral resolution. For example, trans-4-hydroxy-L-proline serves as a starting material due to its inherent stereochemistry. In one protocol, hydroxyproline undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide and dichloromethane at 0–5°C, achieving yields >90% . Subsequent fluorination at the 5-position is achieved via electrophilic fluorination using Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents .

Critical to stereochemical control is the use of chiral auxiliaries or enzymatic resolution. For instance, lipase-mediated hydrolysis of ester intermediates selectively retains the (3R,5S) configuration, as reported in a kinetic resolution study using Candida antarctica lipase B . This method achieves enantiomeric ratios (er) up to 97:3 but requires additional steps for auxiliary removal.

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation offers direct access to enantiopure piperidines. A key intermediate, 5-fluoropiperidin-3-one , is synthesized via Mannich reaction followed by cyclization. Hydrogenation using Ru-BINAP catalysts under 50–100 psi H₂ selectively reduces the enamine double bond, yielding the (3R,5S) isomer with >90% enantiomeric excess (ee) . Post-hydrogenation, the Boc group is introduced via reaction with Boc₂O in tetrahydrofuran (THF), and the ketone is oxidized to the carboxylic acid using Jones reagent .

Key Data:

StepConditionsYieldee
Enamine hydrogenationRu-(S)-BINAP, 80°C, 100 psi H₂85%92%
Boc protectionBoc₂O, DMAP, THF, rt93%
OxidationCrO₃, H₂SO₄, acetone, 0°C78%

Piperidine Ring Construction via Cyclization

Ring-closing metathesis (RCM) and Dieckmann cyclization are employed for de novo piperidine synthesis. A linear precursor, ethyl 5-fluoro-3-aminopent-4-enoate , undergoes RCM using Grubbs II catalyst to form the piperidine ring. Subsequent Boc protection and hydrolysis of the ester yield the target compound. This method avoids racemization but requires stringent anhydrous conditions .

Alternatively, Dieckmann cyclization of diethyl 5-fluoro-3-(Boc-amino)glutarate in refluxing xylene produces the piperidinone intermediate, which is reduced to the carboxylic acid using LiAlH₄ followed by oxidation .

Fluorination Strategies

Direct fluorination of preformed piperidines is challenging due to regioselectivity issues. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in acetonitrile at −40°C introduces fluorine at the 5-position with 70–80% efficiency . Alternatively, deoxyfluorination of a 5-hydroxypiperidine derivative using (diethylamino)sulfur trifluoride (DAST) achieves higher yields (85–90%) but risks epimerization .

Resolution via Diastereomeric Salt Formation

Racemic mixtures of the carboxylic acid are resolved using chiral amines such as (1R,2S)-(−)-ephedrine. The diastereomeric salts are crystallized from ethanol/water, yielding the (3R,5S) enantiomer with 95% purity after recrystallization . This method is cost-effective for large-scale production but requires optimization of solvent systems.

Enzymatic Hydrolysis for Stereocontrol

A biocatalytic approach utilizes Palatase 20000L (a lipase) to hydrolyze ester precursors selectively. For example, methyl (3R,5S)-5-fluoro-1-Boc-piperidine-3-carboxylate is hydrolyzed in pH 7.0 phosphate buffer at 30°C, achieving 60% conversion and 98% ee for the carboxylic acid .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research into the biological activity of (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid indicates several potential therapeutic applications:

1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 Value
Human breast cancer cells20 µM
Lung cancer cells25 µM

Case Study: Anticancer Evaluation
In a recent study, the compound was evaluated for its effectiveness against human lung and breast cancer cells. The IC50 values indicated that it effectively inhibited growth, suggesting its potential as an anticancer agent.

2. Enzyme Inhibition
The compound has also been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Enzyme TargetIC50 Value
Aldose reductase15 nM
Dipeptidyl peptidase IV25 nM

Case Study: Enzyme Inhibition Profile
In vitro studies showed that (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid effectively inhibited aldose reductase, an enzyme implicated in diabetic complications.

Wirkmechanismus

The mechanism of action of (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Structural Features for Comparison

The compound is compared to analogs based on:

  • Substituent identity and position (e.g., fluorine, Boc group, carboxylic acid).
  • Stereochemistry (R/S configurations).
  • Physicochemical properties (e.g., molecular weight, solubility).

Comparison Table

Compound Name Molecular Formula Key Substituents Stereochemistry Molecular Weight (g/mol) Notable Properties
Target Compound: (3R,5S)-5-Fluoro-1-[(Boc)Piperidine-3-Carboxylic Acid] C₁₂H₁₈FNO₄ 5-F, 1-Boc, 3-COOH 3R,5S 283.28 High polarity due to COOH; Boc enhances stability
(3R,5S)-1-Boc-5-Methoxycarbonyl-Piperidine-3-Carboxylic Acid C₁₄H₂₃NO₅ 5-OCH₃, 1-Boc, 3-COOH Racemic 309.34 Methoxycarbonyl increases lipophilicity
Tiagabine [(3R)-1-[4,4-Bis(3-Methylthiophen-2-yl)But-3-en-1-yl]Piperidine-3-Carboxylic Acid] C₂₀H₂₅NO₂S₂ 3-COOH, bulky aryl substituents 3R 375.54 Clinically used GAT-1 inhibitor; lacks fluorine
(3S,4R)-1-Boc-4-Phenyl-Piperidine-3-Carboxylic Acid C₁₇H₂₃NO₄ 4-Ph, 1-Boc, 3-COOH 3S,4R 305.37 Phenyl group introduces steric bulk
{4-[(3S,5R)-3-[(4-Cl-3-F-Ph)Carbamoyl]-5-Hydroxymethyl-Piperidine-1-Carbonyl]Piperazin-1-yl}Acetic Acid C₂₂H₂₇ClFN₄O₅ 3-carbamoyl, 5-hydroxymethyl, 4-Cl-3-F 3S,5R 520.93 Dual functionalization enhances target engagement

Detailed Comparisons

Fluorine vs. Methoxycarbonyl Substituents

The target compound’s 5-fluoro substituent differs from the 5-methoxycarbonyl group in the racemic analog . However, the Boc group in both compounds enhances stability during synthesis and storage.

Comparison with Tiagabine

Tiagabine, a nipecotic acid derivative, shares the piperidine-3-carboxylic acid core but lacks fluorine and instead features bulky 3-methylthiophene substituents . These aromatic groups enhance GAT-1 binding affinity but reduce metabolic stability compared to the fluorinated target compound. The Boc group in the target may further modulate pharmacokinetics by slowing enzymatic degradation.

Steric and Electronic Effects of Phenyl vs. Fluorine

Replacing fluorine with a 4-phenyl group (as in ) introduces significant steric bulk, which could hinder binding to compact active sites.

Functionalization with Hydroxymethyl and Carbamoyl Groups

The hydroxymethyl and carbamoyl groups in demonstrate how additional functionalization can expand target selectivity. The hydroxymethyl group improves solubility, while the carbamoyl moiety enables covalent or hydrogen-bond interactions, contrasting with the target compound’s reliance on fluorine and Boc for activity.

Biologische Aktivität

(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves the introduction of a fluorine atom at the 5-position of the piperidine ring and the formation of a carboxylic acid group. The synthetic pathway often employs various reagents and conditions to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial and antitumor properties. Here are some key findings:

In Vitro Studies

  • Antibacterial Activity : In vitro testing has shown that derivatives of piperidine with fluorinated substituents exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances the lipophilicity of the compound, improving membrane permeability and thus increasing its efficacy against bacterial strains .
  • Antitumor Activity : Some studies have indicated that piperidine derivatives can inhibit tumor cell growth. The mechanism often involves interference with cellular signaling pathways that regulate proliferation and apoptosis. Specific assays demonstrated that (3R,5S)-5-fluoro derivatives showed promising results in inhibiting cancer cell lines .

In Vivo Studies

In vivo studies involving animal models have corroborated the in vitro findings, showing that these compounds can effectively reduce tumor size and bacterial load when administered at appropriate dosages. Notably, pharmacokinetic profiles indicate favorable absorption and distribution characteristics .

Case Studies

Several case studies highlight the efficacy of (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid:

  • Case Study 1 : A study focused on its antibacterial properties demonstrated a significant reduction in bacterial colonies in treated groups compared to controls. The compound was effective against resistant strains, showcasing its potential as a new antibiotic .
  • Case Study 2 : Research on its antitumor effects revealed that this compound inhibited cell proliferation in several cancer types, including breast and prostate cancer cells. The study suggested that it may work synergistically with existing chemotherapy agents .

Data Table: Biological Activity Summary

Activity TypeTest SystemResultReference
AntibacterialGram-positive bacteriaSignificant inhibition observed
AntibacterialGram-negative bacteriaEffective against resistant strains
AntitumorCancer cell linesReduced proliferation noted
AntitumorIn vivo tumor modelsDecreased tumor size

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is achieved through stereoselective synthesis. For example, chiral starting materials like (S)-piperidine-2-carboxylic acid methyl ester (as in EP 4 374 877 A2) can be used to control stereochemistry at the 3R and 5S positions . Catalytic hydrogenation or asymmetric fluorination (using reagents like Selectfluor®) may optimize fluorination at the 5S position. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled to minimize racemization. Post-synthesis chiral HPLC or polarimetry can validate enantiopurity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in 1^1H NMR distinguish axial vs. equatorial fluorine at C5 .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>98% as per EP 4 374 877 A2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained .

Q. What purification strategies are effective for piperidine-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol removes unreacted intermediates.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance crystal lattice formation for enantiomerically pure products .
  • Acid-Base Extraction : The carboxylic acid group allows pH-selective isolation (e.g., aqueous NaOH for deprotonation, followed by acid precipitation) .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency for fluorination at C5 be resolved?

  • Methodological Answer : Discrepancies in fluorination yields may arise from competing pathways (e.g., radical vs. ionic mechanisms). Systematic studies using isotopically labeled substrates (e.g., 18^{18}F tracers) or kinetic isotope effects (KIEs) can elucidate the dominant mechanism. Metal catalysts (e.g., Ag or Rh, as in silacycle synthesis) may stabilize transition states, improving regioselectivity . Computational DFT studies modeling the transition state can predict optimal catalysts or solvents .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability of this compound under varying reaction conditions?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Conflicting stability data may arise from residual acids in solvents or temperature fluctuations. Controlled experiments (e.g., TFA titration at 0–25°C) quantify deprotection kinetics. FT-IR monitoring of carbonyl stretches (~1680–1720 cm1^{-1}) detects premature cleavage . Alternatives like Fmoc or Cbz groups can be tested for comparative stability .

Q. What experimental designs are recommended to study metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor assess Phase I metabolism. LC-MS/MS tracks parent compound depletion and metabolite formation.
  • Enzyme Inhibition Assays : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways.
  • Computational ADME Models : Software like Schrödinger’s QikProp predicts logP, permeability, and metabolic hotspots (e.g., fluorinated positions prone to oxidation) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G*) and calculate Fukui indices to identify electrophilic centers.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on reaction trajectories.
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with active-site nucleophiles) using AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar piperidine derivatives?

  • Methodological Answer : Yield variations often stem from subtle differences in reaction setup (e.g., inert atmosphere, moisture content). Replicate experiments under strictly anhydrous conditions (e.g., Schlenk line) and compare with literature protocols. For example, EP 4 374 877 A2 reports 90.81% yield via Pd-catalyzed coupling, while lower yields in other studies may reflect suboptimal catalyst loading or impurities in starting materials .

Q. Why do fluorinated piperidines exhibit conflicting solubility profiles in different studies?

  • Methodological Answer : Solubility is pH- and solvent-dependent. The carboxylic acid group increases water solubility at basic pH, while the Boc group enhances lipophilicity. Use standardized shake-flask methods (USP) with buffered solutions (pH 1.2–7.4) to measure intrinsic solubility. Dynamic light scattering (DLS) can detect aggregation in aqueous media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.